FAP Inhibitory Potency vs. FAPI Derivatives
In a directly comparable fluorescence-based enzymatic assay panel, Fap-IN-1 (UAMC1110) inhibited recombinant human FAP with an IC50 of 0.43 nM (430 pM), whereas the clinically used monomeric FAPI [natGa]Ga-DOTA.SA.FAPi showed an IC50 of 1.4 nM and the dimeric [natGa]Ga-DOTA.(SA.FAPi)2 showed an IC50 of 1.05 nM [1]. Fap-IN-1 thus demonstrated approximately 3.3-fold greater FAP inhibitory potency than the monomeric clinical FAPI and 2.4-fold greater than the dimeric clinical FAPI in the same assay system.
| Evidence Dimension | FAP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.43 nM (430 pM) |
| Comparator Or Baseline | [natGa]Ga-DOTA.SA.FAPi IC50 = 1.4 nM; [natGa]Ga-DOTA.(SA.FAPi)2 IC50 = 1.05 nM |
| Quantified Difference | 3.3-fold more potent vs. monomeric FAPI; 2.4-fold more potent vs. dimeric FAPI |
| Conditions | Recombinant human FAP; fluorescence-based enzymatic assay; values reported in Moon et al. 2021, Cancers, Table 2 |
Why This Matters
Procurement of Fap-IN-1 rather than a radiolabeled FAPI derivative ensures maximal target engagement in biochemical and cellular assays where unlabeled small-molecule potency is critical, such as in competitive blocking experiments or activity-based probe development.
- [1] Moon ES, Elvas F, Gringmuth M, Vliegen G, De Loose J, Verelst K, Kersemans K, De Vos F, De Meester I, Van der Veken P, Augustyns K, Cleeren F. Targeting Fibroblast Activation Protein (FAP): Next Generation PET Radiotracers Using Squaramide Coupled Bifunctional DOTA and DATA5m Chelators. Cancers. 2021;13(24):6258. doi:10.3390/cancers13246258. Table 2. View Source
